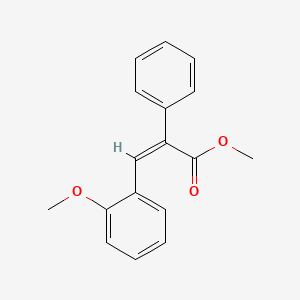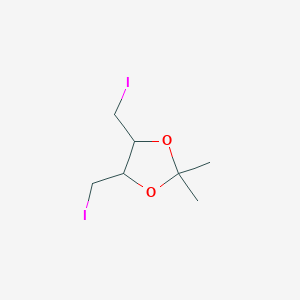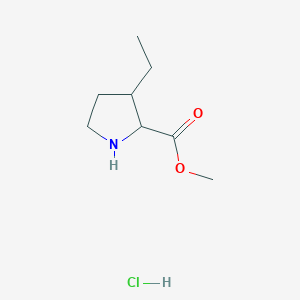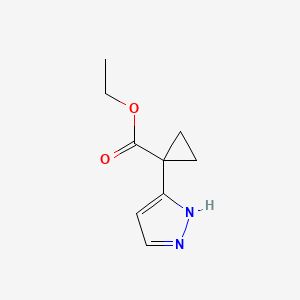
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and chloro groups, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 5-bromo-3-methoxypyridine and 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction conditions may involve the use of various reagents such as ethyl chloroformate, base catalysts, and solvents like dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-
Eigenschaften
Molekularformel |
C14H15BrClN3O3 |
|---|---|
Molekulargewicht |
388.64 g/mol |
IUPAC-Name |
ethyl 5-(5-bromo-3-methoxypyridin-2-yl)-4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15BrClN3O3/c1-4-19-13(10(16)12(18-19)14(20)22-5-2)11-9(21-3)6-8(15)7-17-11/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JIRNJRLZFWLKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C(=O)OCC)Cl)C2=C(C=C(C=N2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)


![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)




![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)


![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
